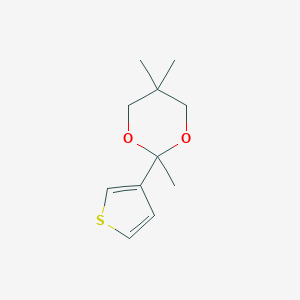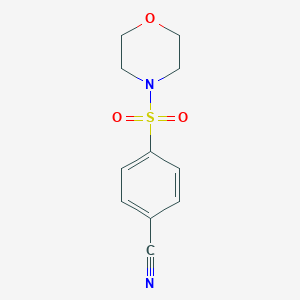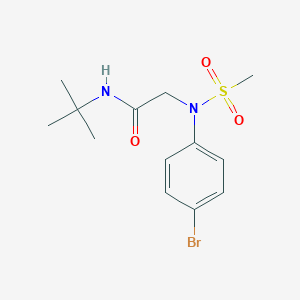
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the immune response, and BTK inhibition has been shown to reduce inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune diseases. In addition, BTK inhibition has been shown to reduce the production of autoantibodies, which are a hallmark of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide. One area of interest is the evaluation of this compound in additional autoimmune diseases, such as multiple sclerosis and type 1 diabetes. In addition, there is interest in exploring the potential of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide in combination with other therapies, such as immunomodulatory agents or biologics. Finally, there is ongoing research aimed at improving the pharmacokinetic properties of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide, such as increasing its half-life or reducing the frequency of dosing.
Synthesis Methods
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide involves several steps, including the reaction of 4-bromoaniline with methylsulfonyl chloride to form 4-bromo-N-methylsulfonylaniline. This intermediate is then reacted with tert-butylacetamide to yield 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide.
Scientific Research Applications
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. These studies have shown that 2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide is able to effectively inhibit the activity of the target enzyme, Bruton's tyrosine kinase (BTK), which plays a key role in the immune response.
properties
CAS RN |
6196-77-6 |
|---|---|
Product Name |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
Molecular Formula |
C13H19BrN2O3S |
Molecular Weight |
363.27 g/mol |
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
NSOCAMWJQFBDPV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



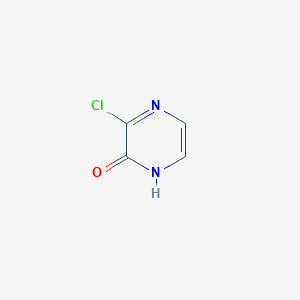
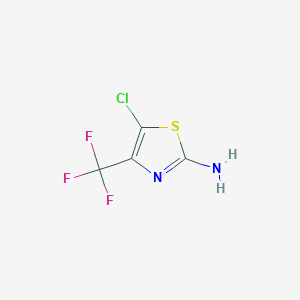
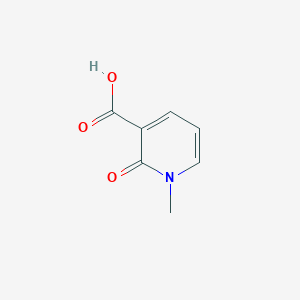
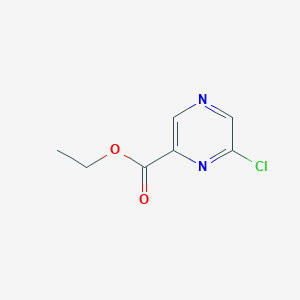
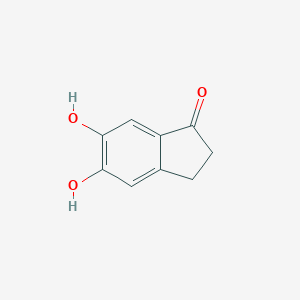
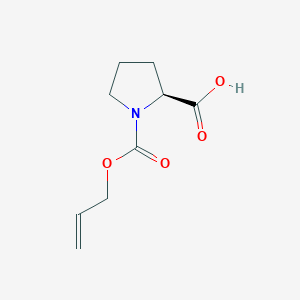
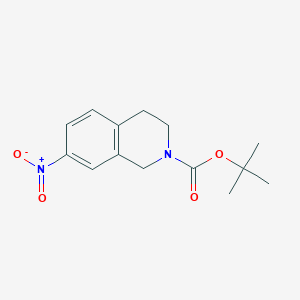
![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)
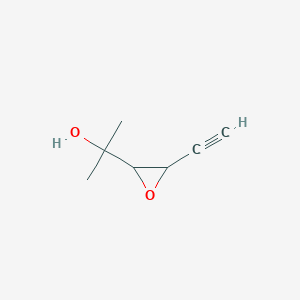
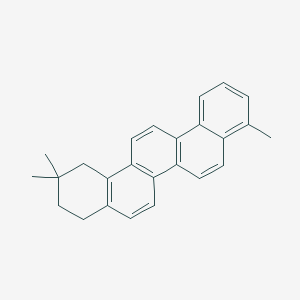
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
